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Introduction
Xiliertinib, also known as Theliatinib and designated as HMPL-309, is a potent, orally

available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2]

Developed by Hutchison MediPharma, this small molecule was investigated for its potential

antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4]

Although its clinical development has been discontinued, the preclinical data and mechanism of

action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase

inhibitor design. This document provides a technical guide to the molecular structure, chemical

properties, and biological activity of Xiliertinib.

Molecular Structure and Chemical Properties
Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR

inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline

substituent, and a pyrrolopyrrole carboxamide moiety.
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Identifier Value

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-

methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-

hexahydropyrrolo[2,3-c]pyrrole-5-

carboxamide[1]

Synonyms Theliatinib, HMPL-309[1]

CAS Number 1353644-70-8[1]

Molecular Formula C₂₅H₂₆N₆O₂[1][6]

InChIKey FSXCKIBROURMFT-VGSWGCGISA-N[1]

SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(

C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#

C)OC[1]

Physicochemical Properties
Property Value Source

Molecular Weight 442.5 g/mol PubChem (Computed)[1]

Monoisotopic Mass 442.21172409 Da PubChem (Computed)[1]

XLogP3 3.1 PubChem (Computed)[1]

Polar Surface Area 82.6 Å² PubChem (Computed)[1]

Rotatable Bond Count 4 PubChem (Computed)

Mechanism of Action and Biological Activity
Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor

receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase

domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream

signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to

the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]
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Preclinical studies have demonstrated that Xiliertinib exhibits strong affinity for wild-type EGFR,

with a reported Ki value of 0.05 nM.[2] It has also shown potent inhibitory activity against both

wild-type EGFR and the EGFR T790M/L858R mutant, with IC50 values of 3 nM and 22 nM,

respectively.[2] Notably, Xiliertinib was found to be five to ten times more potent than Tarceva

(erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily

displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]

EGFR Signaling Pathway Inhibition by Xiliertinib
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by

Xiliertinib.
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Caption: EGFR signaling pathway and inhibition by Xiliertinib.

Experimental Protocols
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Cell-Based EGFR Phosphorylation Assay
This protocol is adapted from information provided for Theliatinib (HMPL-309) by Selleck

Chemicals.[2]

Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR

phosphorylation in a cellular context.

Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.

Materials:

A431 cells

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Xiliertinib (or test compound)

Gefitinib and Erlotinib (as controls)

DMSO (Dimethyl sulfoxide)

CCK-8 (Cell Counting Kit-8) solution

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Culture A431 cells in DMEM supplemented with 10% FBS.

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂

incubator.
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Compound Treatment:

Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested

concentration range is from 10 µM to 0.005 µM using a 3-fold gradient dilution.

The final DMSO concentration in each well should be maintained at 0.5%.

Add 10 µL of the diluted compounds to the respective wells.

Incubation:

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

Cell Viability Measurement:

After the 48-hour incubation, add 10 µL of CCK-8 solution to each well.

Incubate the plates for an additional 1 hour.

Measure the optical density (OD) at 450 nm using a microplate reader to determine cell

survival.

Data Analysis:

Calculate the percentage of cell survival relative to the DMSO-treated control cells.

Plot the percentage of cell survival against the compound concentration to determine the

IC50 value for EGFR phosphorylation inhibition.

Experimental Workflow for Kinase Binding Assay
The following diagram outlines a general workflow for a kinase binding assay, which would be

applicable for assessing the binding of Xiliertinib to EGFR.
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Caption: General workflow for a kinase binding assay.

Conclusion
Xiliertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action.

Although no longer in active clinical development, the available data on its molecular

characteristics, biological activity, and associated experimental protocols serve as a valuable

resource for the scientific community. The information presented in this technical guide
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provides a foundation for further research into the development of next-generation EGFR

inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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